Potassium Tris(1-pyrazolyl)borohydride
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Overview
Description
Potassium Tris(1-pyrazolyl)borohydride is a useful research compound. Its molecular formula is C9H10BKN6 and its molecular weight is 252.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties : Potassium tris(4-methyl-1-pyrazolyl) borohydride (a derivative of Potassium Tris(1-pyrazolyl)borohydride) showed potent anti-tumor activities in human hepatocellular carcinoma cell lines. It disrupts cell iron uptake and affects iron regulation signaling pathways, inducing apoptosis and cell cycle arrest in cancer cells (Huangtao Jin, Zhongyu Xu, Dong-feng Li, & Jin Huang, 2014).
Synthesis of Complex Compounds : It has been used in the high-yield syntheses of various tris(pyrazolyl)borates and their sodium, potassium, and thallium salts, which are significant in the development of complex chemical structures (O. Renn, L. Venanzi, A. Marteletti, & V. Gramlich, 1995).
Coordination Chemistry : Its derivatives have been used in synthesizing lanthanide(III) complexes with unique coordination structures and potential applications in various fields of chemistry (Zöe R. Bell, Graham R. Motson, J. Jeffery, J. McCleverty, & M. Ward, 2001).
Catalysis : this compound has been utilized in the development of tris(pyrazolyl)borato-ruthenium carbonyl complexes, indicating its role in catalysis and organometallic chemistry (M. Bruce, D. Sharrocks, & F. Stone, 1971).
Material Science : It has been instrumental in the creation of unusual coordination modes of tris(pyrazol‐1‐yl)borates, highlighting its importance in the synthesis of new materials (S. Bieller, M. Bolte, H. Lerner, & M. Wagner, 2006).
Polymerization : The compound has been a part of a catalytic system for ethylene polymerization, leading to the creation of high molecular weight polymers (D. Long & P. Bianconi, 1996).
Organometallic Chemistry : Research has focused on its role in the stabilization of molybdenum alkylidene complexes and their hydrolysis products (W. Vaughan, K. Abboud, & J. Boncella, 1995).
Chemical Synthesis : It has been utilized in the synthesis of dibenzosiloles via platinum-catalyzed intramolecular dehydrogenative cyclization (Miki Murata, M. Takizawa, H. Sasaki, Yoshihito Kohari, H. Sakagami, Takeshi Namikoshi, & Shinji Watanabe, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known to be used as a reagent in various chemical reactions .
Mode of Action
It’s known to participate in reduction reactions as a borohydride reagent .
Biochemical Pathways
It’s known to be involved in various chemical reactions as a reagent .
Pharmacokinetics
As a chemical reagent, its bioavailability would depend on the specific context of its use .
Result of Action
One study suggested that a derivative of this compound exhibited potent anti-tumor activities .
Action Environment
Potassium Tris(1-pyrazolyl)borohydride is known to react violently with water, releasing flammable gases . It’s also sensitive to moisture . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by environmental factors such as humidity and the presence of water .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Potassium Tris(1-pyrazolyl)borohydride involves the reaction of sodium borohydride with 1-pyrazole followed by the reaction of the resulting compound with potassium iodide. The final step involves the reaction of the product with potassium hydride to form Potassium Tris(1-pyrazolyl)borohydride.", "Starting Materials": ["Sodium borohydride", "1-pyrazole", "Potassium iodide", "Potassium hydride"], "Reaction": ["Step 1: Sodium borohydride is added to a solution of 1-pyrazole in tetrahydrofuran (THF) at room temperature and stirred for 2 hours.", "Step 2: Potassium iodide is added to the reaction mixture and stirred for an additional 2 hours at room temperature.", "Step 3: The resulting compound is filtered and washed with THF to obtain a white solid.", "Step 4: The product obtained in step 3 is added to a solution of potassium hydride in THF and stirred at room temperature for 2 hours.", "Step 5: The final product, Potassium Tris(1-pyrazolyl)borohydride, is obtained by filtration and washing with THF." ] } | |
CAS No. |
18583-60-3 |
Molecular Formula |
C9H10BKN6 |
Molecular Weight |
252.13 g/mol |
IUPAC Name |
potassium;tri(pyrazol-1-yl)boranuide |
InChI |
InChI=1S/C9H10BN6.K/c1-4-11-14(7-1)10(15-8-2-5-12-15)16-9-3-6-13-16;/h1-10H;/q-1;+1 |
InChI Key |
IBNGZWIUPDMZMG-UHFFFAOYSA-N |
Isomeric SMILES |
[B-](N1C=CC=N1)(N2C=CC=N2)N3C=CC=N3.[K+] |
SMILES |
[B-](N1C=CC=N1)(N2C=CC=N2)N3C=CC=N3.[K+] |
Canonical SMILES |
[BH-](N1C=CC=N1)(N2C=CC=N2)N3C=CC=N3.[K+] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Potassium Hydrotris(1-pyrazolyl)borate in organometallic synthesis?
A1: Potassium Hydrotris(1-pyrazolyl)borate, often abbreviated as KTp, acts as a versatile ligand in organometallic chemistry. It readily replaces labile ligands in metal complexes, enabling the synthesis of novel organometallic compounds. For instance, it reacts with a mixture of Ti(CO)₃(dmpe)₂ and Ti(CO)₅(dmpe) under a CO atmosphere, leading to the formation of (HB(Pz)₃)Ti(CO)₄⁻ by selectively binding to free dmpe and facilitating the isolation of pure Ti(CO)₅(dmpe) [].
Q2: How does the structure of surfactants incorporating Potassium Hydrotris(1-pyrazolyl)borate influence their aggregation behavior in aqueous solutions?
A2: Studies on quaternary ammonium surfactants using Potassium Hydrotris(1-pyrazolyl)borate as the counterion revealed interesting aggregation properties []. The alkyl chain length of the surfactant significantly impacted the critical aggregation concentration (CAC) and Krafft temperature. ¹H NMR spectroscopy suggested the formation of small aggregates in water, with an association observed between the quaternary ammonium and Hydrotris(1-pyrazolyl)borate ions above their respective CACs. This highlights the influence of both the counterion and the surfactant's hydrophobic tail on the self-assembly process in aqueous environments.
Q3: Are there any analytical techniques that provide insights into the morphology of aggregates formed by Potassium Hydrotris(1-pyrazolyl)borate-based surfactants?
A3: Yes, cryo-etch high-resolution scanning electron microscopy (cryo-SEM) has been employed to study the morphology of aggregates formed by Potassium Hydrotris(1-pyrazolyl)borate-based surfactants []. Specifically, cryo-SEM analysis suggested that dodecyl- and tetradecyltrimethylammonium hydrotris(1-pyrazolyl)borate likely form unique segregation patterns upon plunge-freezing and cryo-etching of their aqueous solutions. This technique provides valuable visual information about the self-assembled structures formed by these surfactants.
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